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molecular formula C8H14F3N B1322264 [4-(Trifluoromethyl)cyclohexyl]methanamine CAS No. 361393-85-3

[4-(Trifluoromethyl)cyclohexyl]methanamine

Cat. No. B1322264
M. Wt: 181.2 g/mol
InChI Key: XAKIXQQQAQHCMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06437147B1

Procedure details

At 0° C. a solution of 4-trifluoromethylcyclohexanecarboxylic acid amide (1.38 g, 7.07 mmol) in THF (20 ml) was added to a suspension of sodium borohydride (0.64 g, 16.97 mmol) in THF (20 ml). A solution of iodine (1.79 g, 7.07 mmol) in THF (20 ml) was added dropwise. The reaction mixture was heated to reflux for 16 hours. It was cooled to 0° C. Methanol (40 ml) was added dropwise. The solvent was removed in vacuo. The residue was dissolved in tert-butyl methyl ether (100 ml) and a 20% aqueous solution of sodium hydroxide. The phases were separated. The aqueous phase was extracted with tert-butyl methyl ether (2×70 ml). The combined organic layers were dried over magnesium sulphate. The solvent was removed in vacuo. The crude product was purified by flash chromatography on silica (90 g), using DCM/methanol/25% aqueous ammonia (first 100:10:1; then 50:10:1) as eluent, to give 124 mg of ((4-trifluoromethylcyclohexyl)methyl)amine.
Quantity
1.38 g
Type
reactant
Reaction Step One
Quantity
0.64 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.79 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
40 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:13])([F:12])[CH:3]1[CH2:8][CH2:7][CH:6]([C:9]([NH2:11])=O)[CH2:5][CH2:4]1.[BH4-].[Na+].II.CO>C1COCC1>[F:1][C:2]([F:12])([F:13])[CH:3]1[CH2:4][CH2:5][CH:6]([CH2:9][NH2:11])[CH2:7][CH2:8]1 |f:1.2|

Inputs

Step One
Name
Quantity
1.38 g
Type
reactant
Smiles
FC(C1CCC(CC1)C(=O)N)(F)F
Name
Quantity
0.64 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
1.79 g
Type
reactant
Smiles
II
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
40 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 16 hours
Duration
16 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in tert-butyl methyl ether (100 ml)
CUSTOM
Type
CUSTOM
Details
The phases were separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with tert-butyl methyl ether (2×70 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash chromatography on silica (90 g)

Outcomes

Product
Name
Type
product
Smiles
FC(C1CCC(CC1)CN)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 124 mg
YIELD: CALCULATEDPERCENTYIELD 9.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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